molecular formula C14H23N3O4 B10821466 (2S,3R)-3-hydroxy-2-[(4R)-5-(2-methylpropanoyl)-3-oxo-2,5-diazaspiro[3.4]octan-2-yl]butanamide CAS No. 2012536-16-0

(2S,3R)-3-hydroxy-2-[(4R)-5-(2-methylpropanoyl)-3-oxo-2,5-diazaspiro[3.4]octan-2-yl]butanamide

Cat. No.: B10821466
CAS No.: 2012536-16-0
M. Wt: 297.35 g/mol
InChI Key: NFXPEHLDVKVVKA-ISTVAULSSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

NYX-2925, chemically known as (2S, 3R)-3-hydroxy-2-(®-5-isobutyryl-1-oxo-2,5-diazaspiro[3.4]octan-2-yl)butanamide, is a novel compound developed by Aptinyx. It is a non-opioid, small molecule modulator of the N-methyl-D-aspartate receptor. This compound has shown promise in the treatment of chronic pain conditions, including diabetic peripheral neuropathy and fibromyalgia .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of NYX-2925 involves multiple steps, starting with the preparation of the spirocyclic β-lactam core. The key steps include:

Industrial Production Methods

Industrial production of NYX-2925 follows similar synthetic routes but is optimized for large-scale production. This involves:

Chemical Reactions Analysis

Types of Reactions

NYX-2925 undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include:

Scientific Research Applications

NYX-2925 has a wide range of scientific research applications, including:

    Chemistry: Used as a model compound to study spirocyclic β-lactam chemistry.

    Biology: Investigated for its effects on synaptic plasticity and neuronal communication.

    Medicine: Explored as a potential treatment for chronic pain conditions such as diabetic peripheral neuropathy and fibromyalgia.

    Industry: Potential applications in the development of new pain management therapies

Mechanism of Action

NYX-2925 acts as a co-agonist to glutamate at the N-methyl-D-aspartate receptor. At low concentrations of endogenous agonists such as glycine and D-serine, NYX-2925 partially activates the N-methyl-D-aspartate receptors, modulating neural pathways relevant for chronic pain. This modulation enhances synaptic plasticity and neuronal communication, leading to its therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

    Rapastinel (formerly GLYX-13): Another N-methyl-D-aspartate receptor modulator with similar structural features.

    Ketamine: An N-methyl-D-aspartate receptor antagonist used for its anesthetic and antidepressant properties.

    D-cycloserine: A partial agonist at the N-methyl-D-aspartate receptor.

Uniqueness of NYX-2925

NYX-2925 is unique due to its specific modulation of the N-methyl-D-aspartate receptor without significant off-target activity. Unlike ketamine, it does not exhibit addictive or sedative side effects, making it a safer alternative for chronic pain management .

Properties

CAS No.

2012536-16-0

Molecular Formula

C14H23N3O4

Molecular Weight

297.35 g/mol

IUPAC Name

(2S,3R)-3-hydroxy-2-[(4R)-5-(2-methylpropanoyl)-3-oxo-2,5-diazaspiro[3.4]octan-2-yl]butanamide

InChI

InChI=1S/C14H23N3O4/c1-8(2)12(20)17-6-4-5-14(17)7-16(13(14)21)10(9(3)18)11(15)19/h8-10,18H,4-7H2,1-3H3,(H2,15,19)/t9-,10+,14-/m1/s1

InChI Key

NFXPEHLDVKVVKA-ISTVAULSSA-N

Isomeric SMILES

C[C@H]([C@@H](C(=O)N)N1C[C@@]2(C1=O)CCCN2C(=O)C(C)C)O

Canonical SMILES

CC(C)C(=O)N1CCCC12CN(C2=O)C(C(C)O)C(=O)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.